molecular formula C12H9BF3NO3 B2837516 2-[3-(Trifluoromethyl)phenoxy]pyridine-5-boronic acid CAS No. 2096332-23-7

2-[3-(Trifluoromethyl)phenoxy]pyridine-5-boronic acid

Cat. No.: B2837516
CAS No.: 2096332-23-7
M. Wt: 283.01
InChI Key: XVRJRYNJPKWODD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(Trifluoromethyl)phenoxy]pyridine-5-boronic acid is an organoboron compound that has gained significant attention in the field of organic synthesis. This compound is characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to a pyridine ring with a boronic acid functional group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Trifluoromethyl)phenoxy]pyridine-5-boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and an appropriate solvent like toluene or ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Trifluoromethyl)phenoxy]pyridine-5-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include boronic esters, reduced boron compounds, and substituted derivatives of the original compound. These products are valuable intermediates in further chemical synthesis and applications .

Mechanism of Action

The mechanism of action of 2-[3-(Trifluoromethyl)phenoxy]pyridine-5-boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in organic synthesis. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to interact with specific molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(Trifluoromethyl)phenoxy]pyridine-5-boronic acid is unique due to the combination of the trifluoromethyl group, phenoxy ring, and pyridine ring with a boronic acid functional group. This unique structure provides enhanced reactivity and stability, making it a valuable compound in various chemical and industrial applications .

Properties

IUPAC Name

[6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BF3NO3/c14-12(15,16)8-2-1-3-10(6-8)20-11-5-4-9(7-17-11)13(18)19/h1-7,18-19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRJRYNJPKWODD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)OC2=CC=CC(=C2)C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.